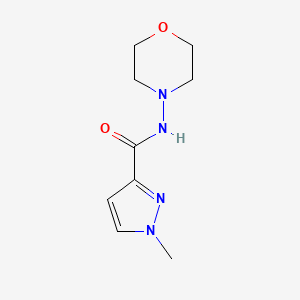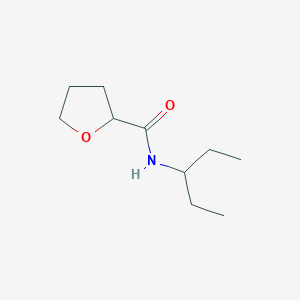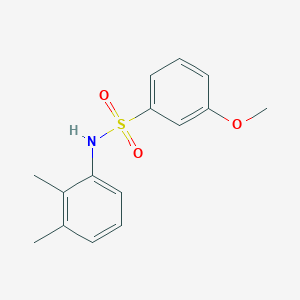![molecular formula C10H15N2+ B10962978 2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B10962978.png)
2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has shown potential in various biological and chemical applications .
Preparation Methods
The synthesis of 2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of a domino imine followed by intramolecular annulation and a Ugi-azide reaction can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: It has shown promise as an antitumor agent and kinase inhibitor.
Industry: Used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its antitumor effects are linked to the inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium can be compared with other pyrrolopyrazine derivatives. Similar compounds include:
- 2-[2-(4-Ethoxyphenyl)-2-oxoethyl]-1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium
- 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.
Properties
Molecular Formula |
C10H15N2+ |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium |
InChI |
InChI=1S/C10H15N2/c1-3-11-7-8-12-6-4-5-10(12)9(11)2/h4-6H,3,7-8H2,1-2H3/q+1 |
InChI Key |
AUYVYHOFNVMANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C2=CC=CN2CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B10962925.png)

methanone](/img/structure/B10962939.png)
![N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10962944.png)
![2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962948.png)
![N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10962954.png)



![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)

